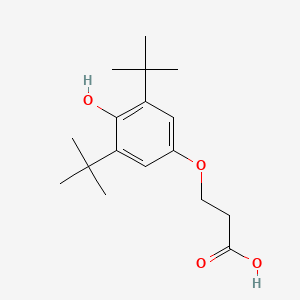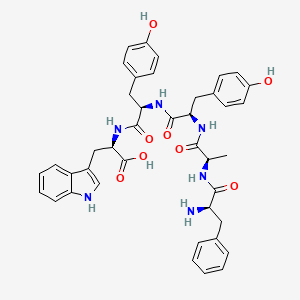
Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester is an organic compound with the molecular formula C9H9IO2Se This compound is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 4th positions of the benzene ring are substituted with iodine and methylseleno groups, respectively The esterification of the carboxyl group with methanol results in the formation of the methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester typically involves a multi-step process:
Selenation: The methylseleno group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the iodinated benzoic acid with a methylseleno reagent, such as methylselenol or a methylseleno anion source.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the biological activity of organoselenium compounds, which are known for their antioxidant properties.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The methylseleno group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular redox status. This can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-iodo-, methyl ester: Similar structure but lacks the methylseleno group.
Benzoic acid, 4-iodo-, methyl ester: Similar structure but with the iodine atom at the 4th position.
Benzoic acid, 3-iodo-4-methyl-, methyl ester: Similar structure but with a methyl group instead of a methylseleno group.
Uniqueness
The presence of the methylseleno group in benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester imparts unique chemical and biological properties compared to its analogs. The selenium atom can participate in redox reactions, making the compound a potential antioxidant. Additionally, the combination of iodine and selenium in the same molecule can lead to synergistic effects in various applications.
Eigenschaften
CAS-Nummer |
874764-42-8 |
|---|---|
Molekularformel |
C9H9IO2Se |
Molekulargewicht |
355.04 g/mol |
IUPAC-Name |
methyl 3-iodo-4-methylselanylbenzoate |
InChI |
InChI=1S/C9H9IO2Se/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
HMUUONVLXFUDPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)[Se]C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)

![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)
![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)





![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)


